methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}benzoate
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Overview
Description
Methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}benzoate involves several steps. One common synthetic route includes the condensation of a thiophene derivative with a benzoate ester under specific reaction conditions. The process typically involves the use of catalysts and reagents such as phosphorus pentasulfide (P4S10) for sulfurization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.
Scientific Research Applications
Methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)benzoate can be compared with other thiophene derivatives, such as:
Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate: This compound has a similar structure but differs in the degree of hydrogenation of the thiophene ring.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic
Properties
IUPAC Name |
methyl 4-[[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19-16(22)14-12-4-3-5-13(12)25-17(14)20-15(21)10-6-8-11(9-7-10)18(23)24-2/h6-9H,3-5H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBDUPVIWNBFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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